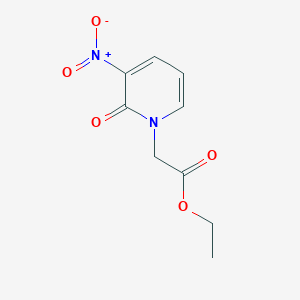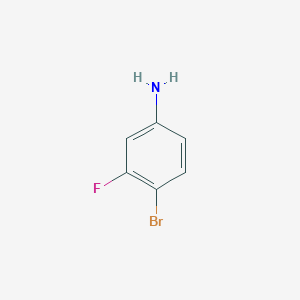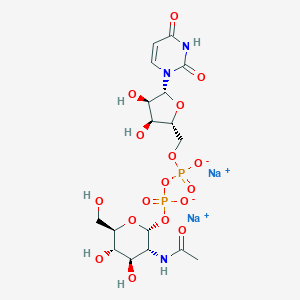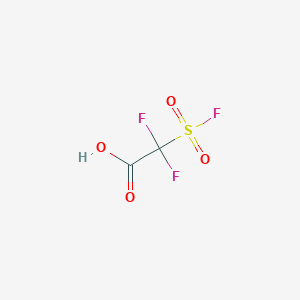
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
Descripción general
Descripción
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is primarily used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is not well understood, and further research is needed to elucidate its molecular target and mode of action. However, it is believed that it may act as a prodrug that is activated by metabolic enzymes in the body. Once activated, it may interact with various cellular targets and modulate their function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are not well characterized, and further research is needed to determine its effects on various biological systems. However, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties in vitro. It has also been shown to have potential applications in the development of new materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in lab experiments include its high purity and yield, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in certain solvents, potential toxicity, and the need for further research to determine its molecular target and mode of action.
Direcciones Futuras
There are numerous future directions for the research and development of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. These include:
1. Further elucidation of its molecular target and mode of action.
2. Optimization of its synthesis method for high yields and purity.
3. Development of new applications in the fields of pharmaceuticals, agrochemicals, and materials science.
4. Investigation of its potential toxicity and safety profile.
5. Development of new derivatives with improved properties and efficacy.
In conclusion, Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yields and purity, and it has been used in the synthesis of various organic compounds. Further research is needed to elucidate its molecular target and mode of action, as well as its potential applications in the development of new materials and drugs.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has a wide range of potential applications in scientific research. It is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-microbial agents. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
Propiedades
IUPAC Name |
ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVHQCGIUMCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434914 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
CAS RN |
147283-76-9 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)








![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)